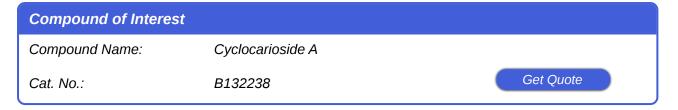


Spectroscopic Analysis of Cyclocarioside A: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclocarioside A is a naturally occurring triterpenoid saponin isolated from the leaves of Cyclocarya paliurus, a tree native to China.[1] Belonging to the dammarane family of triterpenoids, Cyclocarioside A is of significant interest to the scientific community due to its potential therapeutic properties. The structural elucidation of such complex natural products relies heavily on a suite of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a technical overview of the spectroscopic data and analytical methodologies associated with Cyclocarioside A.

Data Presentation Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a critical tool for determining the elemental composition of a molecule. For **Cyclocarioside A**, the expected data provides a precise mass measurement, which, in conjunction with other spectroscopic data, confirms its molecular formula.



Parameter	Value	Source
Molecular Formula	C43H72O13	PubChem[1]
Molecular Weight	797.0 g/mol	PubChem[1]
Exact Mass	796.49729 u	PubChem[1]
Ionization Mode	Positive (typically [M+H]+ or [M+Na]+)	Inferred

Nuclear Magnetic Resonance (NMR) Data

Detailed ¹H and ¹³C NMR data are essential for the complete structural assignment of **Cyclocarioside A**, including the stereochemistry of the aglycone and the nature and linkage of the sugar moieties. While the definitive, published NMR data for **Cyclocarioside A** was not available in the searched literature, the following tables represent the expected type of data based on its known structure.

¹H NMR Spectroscopic Data (Expected)

Position	δΗ (ррт)	Multiplicity	J (Hz)
Aglycone Protons	Data not available in searched literature		
Sugar Moieties	Data not available in searched literature		

¹³C NMR Spectroscopic Data (Expected)

Position	δC (ppm)	DEPT
Aglycone Carbons	Data not available in searched literature	
Sugar Moieties	Data not available in searched literature	



Experimental Protocols

The following are detailed experimental protocols for the acquisition of spectroscopic data for dammarane-type triterpenoid saponins, adapted from methodologies reported for the analysis of Cyclocarioside Z14, a closely related compound from the same plant species.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 500 MHz or greater) using a deuterated solvent such as methanol-d₄ (CD₃OD) or pyridine-d₅. Tetramethylsilane (TMS) is used as an internal standard.

- ¹H NMR: Proton NMR spectra are acquired to determine the chemical environment of the hydrogen atoms.
- ¹³C NMR: Carbon-13 NMR spectra are obtained to identify the number and type of carbon atoms.
- DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90
 experiments are conducted to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR Experiments:
 - COSY (Correlation Spectroscopy): Used to identify proton-proton spin-spin couplings within the molecule.
 - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the molecular structure.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.



High-Resolution Mass Spectrometry (HRESIMS)

HRESIMS data is acquired on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

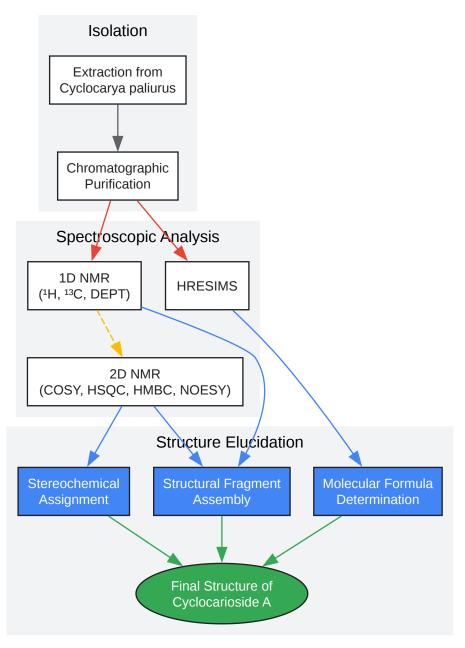
- Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) at a low concentration.
- Ionization: The sample solution is introduced into the ESI source, where it is nebulized and ionized, typically in positive ion mode to form adducts like [M+H]+ or [M+Na]+.
- Mass Analysis: The ions are then guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured with high accuracy.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a novel natural product like **Cyclocarioside A**.



Workflow for Spectroscopic Analysis of Cyclocarioside A



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Spectroscopic Analysis Workflow

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References

- 1. Cyclocarioside A | C43H72O13 | CID 3036134 PubChem [pubchem.ncbi.nlm.nih.gov]
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